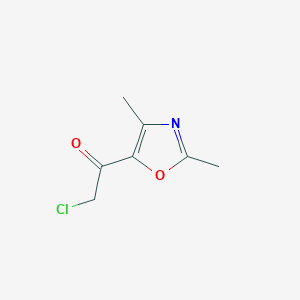
2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one, with the molecular formula CHClNO and a molecular weight of 173.6 g/mol, is a compound of significant interest in medicinal chemistry. Its structure features a chloro group at the second position and a dimethyl-1,3-oxazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in drug development and its mechanisms of action.
The compound is characterized by its ability to undergo nucleophilic substitutions due to the presence of the chloro group. The oxazole ring enhances the electrophilic nature of the adjacent carbonyl group, making it reactive towards various nucleophiles. This reactivity is crucial for its role as a building block in synthesizing bioactive compounds.
Biological Activity Overview
Research indicates that compounds containing oxazole rings exhibit a wide range of biological activities, including:
- Antimicrobial Properties : Oxazole derivatives are known for their effectiveness against various bacterial and fungal strains.
- Anticancer Activity : Some studies suggest that oxazole-containing compounds can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Certain derivatives have shown promise in modulating inflammatory pathways.
Preliminary studies suggest that this compound may interact with specific biological macromolecules, influencing metabolic pathways and cellular signaling processes. The exact mechanisms remain under investigation but are thought to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes.
- Protein Interactions : The compound may bind to proteins that regulate cellular functions, affecting their activity.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Feature | Notable Biological Activity |
|---|---|---|
| 2-Methylthiazole | Contains a thiazole ring | Antimicrobial properties |
| 4-Methylimidazole | Features an imidazole ring | Potential carcinogen in food chemistry |
| 2-Aminooxazole | Contains an amino group on oxazole | Exhibits anti-inflammatory effects |
| This compound | Chloro and dimethyl groups with an oxazole ring | Potential anticancer and antimicrobial properties |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of oxazole exhibited significant inhibition against Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents .
- Cancer Research : Research involving similar oxazole derivatives indicated their ability to induce apoptosis in cancer cell lines, suggesting that 2-chloro derivatives could play a role in cancer therapy .
- Inflammation Modulation : Investigations into anti-inflammatory properties revealed that certain oxazole derivatives could effectively reduce inflammation markers in vitro .
Propiedades
IUPAC Name |
2-chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWSJUPQIVNLHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















